molecular formula C5H7Cl2F2N3 B13452600 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B13452600
M. Wt: 218.03 g/mol
InChI Key: VTBCNOJCDUOTDO-UHFFFAOYSA-N
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Description

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a chlorodifluoromethyl group and a methyl group, making it a valuable candidate for research in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of difluorocarbene reagents, which react with the pyrazole precursor under controlled conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine
  • 3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-amine

Uniqueness

The presence of the chlorodifluoromethyl group in 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications .

Properties

Molecular Formula

C5H7Cl2F2N3

Molecular Weight

218.03 g/mol

IUPAC Name

3-[chloro(difluoro)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C5H6ClF2N3.ClH/c1-11-2-3(9)4(10-11)5(6,7)8;/h2H,9H2,1H3;1H

InChI Key

VTBCNOJCDUOTDO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)Cl)N.Cl

Origin of Product

United States

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